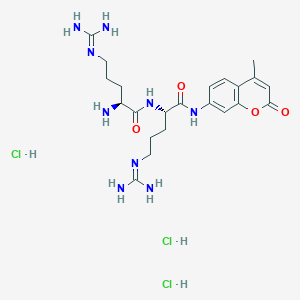

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride

Descripción general

Descripción

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate used primarily in biochemical assays. It is known for its specificity towards certain proteases, making it a valuable tool in enzymatic studies. The compound has the chemical formula C22H33N9O4·3HCl and a molecular weight of 596.94 .

Mecanismo De Acción

Target of Action

The primary target of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is cathepsin H , a lysosomal cysteine protease . Cathepsin H plays a crucial role in protein degradation, antigen processing, and other cellular processes .

Mode of Action

This compound acts as a specific substrate for cathepsin H . . The compound is cleaved by cathepsin H, leading to changes in the enzyme’s activity.

Biochemical Pathways

The interaction of this compound with cathepsin H affects the lysosomal protein degradation pathway

Pharmacokinetics

Its solubility in acetic acid and water suggests that it may have good bioavailability .

Result of Action

The cleavage of this compound by cathepsin H results in changes in the enzyme’s activity. This can affect various cellular processes, including protein degradation and antigen processing .

Análisis Bioquímico

Biochemical Properties

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride plays a significant role in biochemical reactions. It interacts with cathepsin H, a lysosomal cysteine protease . The nature of these interactions involves the hydrolysis of the compound by the enzyme, leading to the release of a strong fluorescent signal .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for cathepsin H . As cathepsin H is involved in protein degradation within lysosomes, the compound can indirectly influence cellular processes such as protein turnover and recycling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by cathepsin H . This reaction releases a strong fluorescent signal, which can be detected and quantified . This allows for the assessment of cathepsin H activity in biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through the monitoring of the fluorescent signal generated by its hydrolysis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through such studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation, specifically as a substrate for the enzyme cathepsin H . The compound’s interactions with this enzyme can potentially influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by the localization of cathepsin H, as the compound is a substrate for this enzyme .

Subcellular Localization

The subcellular localization of this compound is likely to be within lysosomes, given that it is a substrate for the lysosomal enzyme cathepsin H . Its localization can influence its activity and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride typically involves the coupling of L-arginine derivatives with 7-amido-4-methylcoumarin. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity, often exceeding 98% . The final product is typically obtained as a white to off-white powder.

Análisis De Reacciones Químicas

Types of Reactions

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride primarily undergoes hydrolysis reactions when exposed to specific proteases. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The hydrolysis of this compound is catalyzed by proteases such as cathepsin H. The reaction conditions usually involve a buffered aqueous solution at physiological pH .

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .

Aplicaciones Científicas De Investigación

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is widely used in scientific research for its role as a fluorogenic substrate. Its applications include:

Biochemistry: Used to study the activity of proteases, particularly cathepsin H.

Medicine: Employed in diagnostic assays to detect protease activity in various diseases.

Chemistry: Utilized in the development of new assays and analytical techniques.

Industry: Applied in the quality control of enzyme preparations.

Comparación Con Compuestos Similares

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is unique due to its high specificity for certain proteases. Similar compounds include:

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for leucine aminopeptidase.

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Similar in structure but used for different proteases.

These compounds share the common feature of being fluorogenic substrates but differ in their specificity and applications.

Actividad Biológica

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride (often abbreviated as Arg-Arg-AMC) is a specialized compound utilized primarily in biochemical research. This article presents a detailed overview of its biological activity, focusing on its applications in protease activity assays, enzyme kinetics, and its role as a fluorogenic substrate.

- Chemical Name : this compound

- CAS Number : 201847-69-0

- Molecular Formula : CHNO·3HCl

- Molecular Weight : 596.95 g/mol

1. Protease Activity Assays

This compound serves as a fluorogenic substrate for various proteases, particularly serine proteases like trypsin and cathepsins. Upon cleavage by these enzymes, the compound releases a fluorescent moiety (7-amido-4-methylcoumarin), which can be quantitatively measured. This property makes it invaluable for:

- Measuring Trypsin Activity : The release of fluorescence allows researchers to determine trypsin activity levels in biological samples, aiding in studies related to digestive processes and protein metabolism .

- Investigating Protease Inhibitors : By monitoring the cleavage of Arg-Arg-AMC, researchers can assess the efficacy of various protease inhibitors, which is crucial in drug development and therapeutic research .

| Enzyme | Substrate Used | Fluorescent Product |

|---|---|---|

| Trypsin | L-Arginyl-L-arginine AMC | 7-amido-4-methylcoumarin |

| Cathepsin B | L-Arginyl-L-arginine AMC | Blue fluorescent solution |

| Aminopeptidase III | L-Arginyl-L-arginine AMC | Blue fluorescent solution |

2. Enzyme Kinetics

The compound is also employed in enzyme kinetics studies to elucidate the specificity and catalytic mechanisms of serine proteases. Its ability to generate a measurable fluorescent signal enables researchers to perform kinetic analyses that reveal:

- Michaelis-Menten Kinetics : The relationship between substrate concentration and reaction rate can be determined, providing insights into enzyme efficiency and substrate affinity.

- Inhibition Studies : The effects of potential inhibitors on enzyme activity can be quantified, facilitating the identification of new therapeutic agents .

Case Study 1: Trypsin Activity Measurement

In a study aimed at characterizing trypsin activity in various biological samples, researchers utilized this compound as a substrate. The results indicated a significant correlation between trypsin concentration and fluorescence intensity, validating its use as an effective assay tool.

Case Study 2: Inhibition of Cathepsins

Another investigation focused on the inhibitory effects of specific compounds on cathepsins B and H using Arg-Arg-AMC. The study demonstrated that certain synthetic inhibitors could significantly reduce the fluorescence signal, indicating effective inhibition of proteolytic activity. This finding has implications for developing treatments targeting diseases associated with dysregulated protease activity.

Propiedades

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHVRMNAOAAXTM-XYTXGRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl3N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647367 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201847-69-0 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.